
N,N-Dioctyl-N-(prop-2-en-1-yl)octan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dioctyl-N-(prop-2-en-1-yl)octan-1-aminium bromide: is a quaternary ammonium compound. It is characterized by its long alkyl chains and a prop-2-en-1-yl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctyl-N-(prop-2-en-1-yl)octan-1-aminium bromide typically involves the reaction of trioctylamine with propargyl bromide. The reaction is carried out in a solvent such as diethyl ether and requires stirring at room temperature for an extended period, usually around 72 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dioctyl-N-(prop-2-en-1-yl)octan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or other halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield different quaternary ammonium salts, while oxidation or reduction reactions could modify the alkyl chains or the prop-2-en-1-yl group.
Aplicaciones Científicas De Investigación
N,N-Dioctyl-N-(prop-2-en-1-yl)octan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membranes due to its surfactant properties.
Industry: Utilized in formulations for detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N-Dioctyl-N-(prop-2-en-1-yl)octan-1-aminium bromide is primarily related to its surfactant properties. The long alkyl chains allow it to interact with lipid bilayers, disrupting cell membranes and altering permeability. This interaction can affect various molecular targets and pathways, depending on the specific application and context.
Comparación Con Compuestos Similares
N,N-Dimethyl-N-2-propen-1-yl-2-propen-1-aminium chloride: Another quaternary ammonium compound with similar surfactant properties.
Trioctylamine: A precursor in the synthesis of N,N-Dioctyl-N-(prop-2-en-1-yl)octan-1-aminium bromide, also used as a surfactant.
Propiedades
Número CAS |
54519-08-3 |
|---|---|
Fórmula molecular |
C27H56BrN |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
trioctyl(prop-2-enyl)azanium;bromide |
InChI |
InChI=1S/C27H56N.BrH/c1-5-9-12-15-18-21-25-28(24-8-4,26-22-19-16-13-10-6-2)27-23-20-17-14-11-7-3;/h8H,4-7,9-27H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VBFSXIOIOSFZOU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CC=C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)

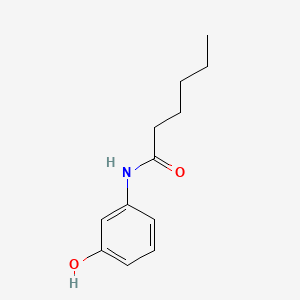
![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)

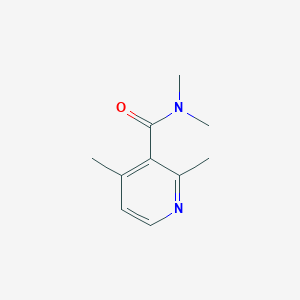
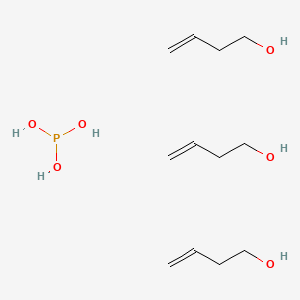
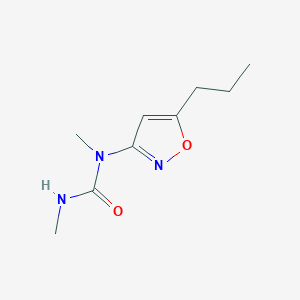
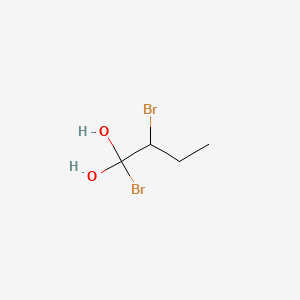
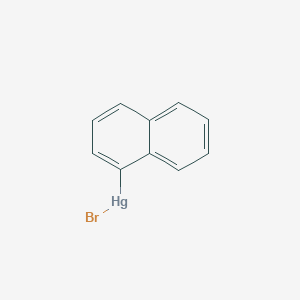

![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)
